molecular formula C22H19ClN2O5S B2881496 Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate CAS No. 333774-41-7

Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate

Cat. No. B2881496
CAS RN: 333774-41-7
M. Wt: 458.91
InChI Key: OWXSCPOMKDHLKX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate is a chemical compound with the CAS Number: 321433-76-5 .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the reaction of enaminones with different nucleophiles and electrophiles . For example, a compound was prepared as a yellow powder by the addition of p-chloroaniline (0.127 g, 1 mmol) to a solution of 1 in absolute ethanol (15 mL), and the mixture was heated under reflux for 6 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C11H13ClN2O2S . The InChI code for this compound is 1S/C11H13ClN2O2S/c1-2-16-10(15)7-13-11(17)14-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H2,13,14,17) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 272.76 .

Scientific Research Applications

Antiviral Research

This compound, due to its indole derivative structure, may exhibit antiviral properties. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The presence of the chlorophenyl group could potentially enhance these properties, making it a candidate for further exploration in antiviral drug development.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-7-(diacetylamino)-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-4-30-22(29)18-16-6-5-7-17(25(12(2)26)13(3)27)19(16)31-21(18)24-20(28)14-8-10-15(23)11-9-14/h5-11H,4H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXSCPOMKDHLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC=C2N(C(=O)C)C(=O)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate

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